4-(3-Thienyl)piperidine-2,6-dione
Overview
Description
4-(3-Thienyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-(3-Thienyl)piperidine-2,6-dione is a privileged heterocyclic scaffold that is frequently found in numerous drugs . It is the core backbone of the cereblon (CRBN) ligand in the design of Proteolysis Targeting Chimeras (PROTAC) drugs .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, the CRBN ligand. This interaction is crucial in the design of PROTAC drugs . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a CRBN ligand in PROTAC drugs . By interacting with the CRBN ligand, this compound can influence the degradation of specific proteins, affecting various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in PROTAC drugs. By tagging specific proteins for degradation, it can influence cellular processes and potentially treat diseases .
Biochemical Analysis
Biochemical Properties
4-(3-Thienyl)piperidine-2,6-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with widely interspaced zinc finger motif (WIZ) protein, reducing its expression levels . This interaction is crucial for its potential therapeutic applications, such as inducing fetal hemoglobin (HbF) protein expression levels, which is beneficial for treating sickle cell disease and β-thalassemia .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of fetal hemoglobin (HbF) in erythroid cells, which is a significant therapeutic strategy for sickle cell disease and β-thalassemia
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It has been shown to inhibit the expression of the WIZ protein, which plays a role in gene regulation . This inhibition leads to increased expression of fetal hemoglobin (HbF), providing therapeutic benefits for certain blood disorders . The compound’s structure allows it to interact with specific binding sites on target proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, although its degradation products and their potential effects need to be studied in more detail.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce the expression of fetal hemoglobin (HbF) without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions These pathways help in the biotransformation of the compound into more water-soluble forms, which can be excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various tissues . Its localization and accumulation within specific tissues depend on its interactions with cellular transporters and binding proteins. These interactions can influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with target proteins and its overall therapeutic effects
Properties
IUPAC Name |
4-thiophen-3-ylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-8-3-7(4-9(12)10-8)6-1-2-13-5-6/h1-2,5,7H,3-4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGQSRHPTUWHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.